1-甲基-3-吡咯烷-2-基吡唑;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are closely related to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, fused polycyclic pyrazolo[3,4-b]pyridines were synthesized using a three-component regioselective reaction under ultrasound irradiation, which is a rapid method producing high yields . Another approach involved the synthesis of 2,6-di(pyrazol-3-yl)pyridine derivatives, which were then used to form iron complex salts . Additionally, mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine were synthesized and characterized, demonstrating the versatility of pyrazole compounds in forming coordination complexes . The synthesis of 1H-pyrazolo[3,4-b]pyridine was also reported using a multi-step process starting from 2-chloronicotinic acid .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often characterized by X-ray crystallography. For example, the structure of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives was studied in detail, revealing the existence of a 3-hydroxy tautomer . The crystal structures of iron complexes of pyrazole derivatives exhibited intermolecular hydrogen bonding and various topologies . The crystal structure of a 2-(pyrazol-1-yl)-methyl dihydropyridine derivative was also determined, showing an orthogonal arrangement of the phenyl ring .

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. The pyrolytic rearrangement of 1-alkynoyl-3-methylpyrazoles, for example, leads to the formation of pyrazolo[1,5-a]pyridin-5-ols, which can bear different substituents . Tautomerism is another reaction characteristic of aza heterocycles like pyrazoles, where spontaneous transformation products can be formed in crystal and solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The photoluminescent properties of certain pyrazole compounds were studied, showing that they can be potential candidates for optical applications . The optical properties of novel pyrazole-oxadiazole derivatives were also characterized, indicating that absorption and emission maxima are less correlated with substituent groups on the pyrazole moiety . The synthesis of optically active pyrazolylpyridines with adjacent quaternary carbon stereocenters further demonstrates the potential for creating chiral ligands with specific physical and chemical properties .

科学研究应用

合成和结构分析

吡唑衍生物,包括与盐酸1-甲基-3-吡咯烷-2-基吡唑结构相似的吡唑衍生物,已被合成并对其分子结构进行了分析。例如,对吡唑化合物的合成和表征的研究揭示了它们晶体结构、计算研究和热力学性质的见解。这些分析是对吡唑衍生物的化学和物理行为的理解的基础,为它们在各个科学领域的应用铺平了道路 (Li-qun Shen 等,2012)。

材料科学应用

在材料科学中,吡唑衍生物因其作为缓蚀剂的潜力而受到研究,展示了这些化合物在酸性环境中保护金属免受腐蚀的多功能性。这一应用在金属寿命和完整性至关重要的行业中具有重要意义 (M. Bouklah 等,2005)。此外,吡唑基化合物因其发光特性和在有机发光二极管 (OLED) 中的潜在用途而受到探索,展示了这些化合物在推进显示技术和照明解决方案中的作用 (Li-min Huang 等,2013)。

药学和生物学研究

在制药领域,吡唑衍生物因其与生物受体的相互作用而受到研究,为新药和治疗剂的开发提供了见解。例如,特定拮抗剂与 CB1 大麻素受体的分子相互作用已被表征,说明了吡唑化合物在调节受体活性和促进药物发现工作中的潜力 (J. Shim 等,2002)。

属性

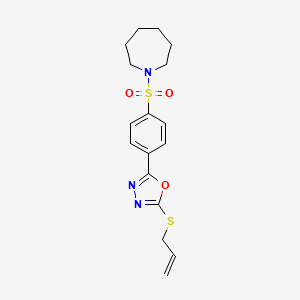

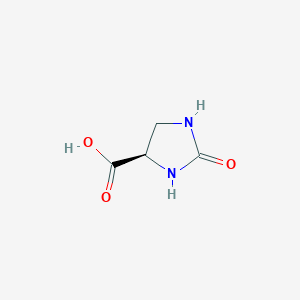

IUPAC Name |

1-methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-6-4-8(10-11)7-3-2-5-9-7;/h4,6-7,9H,2-3,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAMEDFRMVKPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)

![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)